BenchChemオンラインストアへようこそ!

N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Vaccine adjuvant Immunoglobulin G TLR4 co-adjuvant

Choose 2D216 for its unique, experimentally validated mechanism: it elevates intracellular Ca2+ without direct PRR agonism, synergizing with TLR4 ligands like MPLA. This is the sole aminothiazole co-adjuvant with documented in vivo influenza challenge protection, and its two-component formulation simplifies manufacturing versus liposomal adjuvants. Researchers developing prophylactic or therapeutic vaccines with critical reactogenicity requirements—pediatric, geriatric, or immunocompromised populations—should procure this compound to leverage its published efficacy and safety profile.

Molecular Formula C23H25N3O3S2
Molecular Weight 455.59
CAS No. 313520-90-0
Cat. No. B2721487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide
CAS313520-90-0
Molecular FormulaC23H25N3O3S2
Molecular Weight455.59
Structural Identifiers
SMILESCC1=CC(=C(C=C1)C)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4
InChIInChI=1S/C23H25N3O3S2/c1-16-6-7-17(2)20(14-16)21-15-30-23(24-21)25-22(27)18-8-10-19(11-9-18)31(28,29)26-12-4-3-5-13-26/h6-11,14-15H,3-5,12-13H2,1-2H3,(H,24,25,27)
InChIKeyBTGZFQBGMJUKJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(2,5-Dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (2D216) Procurement Evidence Guide: Adjuvant Co-Potentiator & Calcium Channel Activator


N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (code name 2D216, CAS 313520-90-0) is a fully synthetic small molecule belonging to the aminothiazole scaffold class, discovered through high-throughput screening for compounds that prolong NF-κB activation downstream of Toll-like receptor 4 (TLR4) stimulation [1]. It functions as a calcium channel activator and vaccine co-adjuvant: it does not directly agonize pattern recognition receptors (PRRs), but instead elevates intracellular Ca2+ via plasma membrane channels to enhance the immune-potentiating effects of approved TLR4 ligands such as monophosphoryl lipid A (MPLA) [1][2]. The compound has a molecular weight of 455.6 g/mol, a molecular formula of C23H25N3O3S2, and a calculated logP of 4.5 [3]. It is supplied as a solid with purity ≥98% (HPLC) and is soluble in DMSO (≥10 mM) .

Why Generic Substitution Fails for N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide: Non-Interchangeable Mechanism of Action


Aminothiazole-based compounds with co-adjuvant activity cannot be generically substituted for 2D216 because minor structural modifications produce large differences in both potency and biological mechanism. The closely related analogue 2E151, which differs only by a 4-propyl substituent on the piperidine ring, is more potent in the autologous mixed lymphocyte reaction (MLR) assay [1]. Furthermore, 2D216 is the only member of this series with published in vivo proof-of-concept: a combination of MPLA and 2D216 protected mice from lethal influenza virus challenge, while no analogous in vivo efficacy data exist for 2E151 or other aminothiazole analogues [2]. The absence of direct PRR agonism, a hallmark of 2D216, is not guaranteed across the class, making functional interchangeability unreliable [1].

Quantitative Differentiation Evidence for N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (2D216) Versus Comparator Adjuvants


In Vivo Co-Adjuvant Potency: >100-Fold Enhancement of MPLA-Induced Antigen-Specific IgG2a

When used as a co-adjuvant with the TLR4 agonist monophosphoryl lipid A (MPLA), 2D216 amplified the primary immune response dramatically. In a head-to-head murine immunization study, the combination of 2D216 (200 nmol/mouse) and MPLA (10 ng/mouse) increased ovalbumin (OVA)-specific IgG2a titers by more than 100-fold compared to MPLA alone, as measured by ELISA on day 28 post-immunization [1]. This magnitude of enhancement is not observed with MPLA alone or with other single-agent adjuvants, positioning 2D216 as a uniquely potent amplifier of TLR4-driven humoral immunity.

Vaccine adjuvant Immunoglobulin G TLR4 co-adjuvant

Immunogenicity Benchmarking: MPLA/2D216 Achieves IgG Responses Equivalent to Clinically Proven AS01B Adjuvant

The MPLA/2D216 combination was directly compared against AS01B, the adjuvant component of the FDA-approved Shingrix vaccine. In the same murine immunization model, the MPLA/2D216 combination elevated OVA-specific total IgG titers to levels that were statistically equivalent to those induced by AS01B at day 28 [1]. AS01B contains MPLA and the saponin QS-21 formulated in liposomes, representing a complex multi-component system. The ability of a simple two-component mixture (MPLA/2D216) to match this benchmark suggests a functionally simplified yet immunologically potent adjuvant strategy.

Adjuvant comparison AS01B benchmark IgG equivalence

Superior Local and Systemic Reactogenicity Profile: MPLA/2D216 Avoids Inflammatory Marker Elevation Seen with AS01B

In a direct safety comparison, mice were injected intramuscularly with MPLA/2D216 or AS01B, and serum inflammatory markers were measured at 24 hours. AS01B injection resulted in significant elevations of C-reactive protein (CRP), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) compared to vehicle control (p<0.05). In striking contrast, neither 2D216 alone nor the MPLA/2D216 combination induced any detectable rise in these systemic inflammatory markers [1]. Histological examination of injected muscle tissue further confirmed that MPLA/2D216 produced minimal inflammatory cell infiltration, while AS01B injection sites showed notable cellular infiltrates [1].

Vaccine safety Reactogenicity Inflammatory cytokines

Mechanistic Selectivity: Calcium Channel Activation Without Direct Pattern Recognition Receptor Agonism

Unlike most licensed vaccine adjuvants that act as direct agonists of pattern recognition receptors (PRRs), 2D216 amplifies immune responses through a complementary mechanism involving intracellular calcium elevation. Broad kinase and phosphatase profiling revealed that 2D216 did not interact with common kinases and phosphatases and did not stimulate many PRRs, including TLRs, NOD-like receptors, and RIG-I-like receptors [1]. Instead, treatment of THP-1 cells with 2D216 (5 µM) induced a rapid and sustained increase in intracellular Ca2+ that was inhibited by the broad-spectrum calcium channel blocker SKF96365, confirming a plasma membrane calcium channel-mediated mechanism [1]. This non-PRR mechanism avoids the tolerance and crosstalk limitations associated with direct PRR agonists.

Calcium signaling Pattern recognition receptor Adjuvant mechanism

Cell-Type Selectivity: Preferential Activation of B Cells and Monocytes Over T Cells

2D216 displays a notable cell-type selectivity that distinguishes it from broad-spectrum immune activators. In CellSensor NFAT-bla reporter assays, 2D216 activated the NFAT pathway in Ramos B cells (EC50 < 10 µM) but showed no significant activation in Jurkat T cells at concentrations up to 100 µM [1]. This was confirmed by immunoblotting, where 2D216 induced dephosphorylation of NFATc2 in Ramos cells but not in Jurkat cells, whereas the calcium ionophore ionomycin activated NFATc2 in both cell types [1]. Concordantly, 2D216 induced gradual and sustained Ca2+ elevation in Ramos cells and THP-1 monocytes but not in Jurkat T cells. This pattern translates into functional outcomes: 2D216 enhanced cytokine production and costimulatory molecule expression (CD40, CD86) on antigen-presenting cells while showing minimal direct activity on T cells [1][2].

Cell-type specificity NFAT reporter B cell activation

Exclusive In Vivo Validation: Only 2D216 Has Demonstrated Protection in Lethal Influenza Challenge Among Aminothiazole Co-Adjuvants

Among the aminothiazole co-adjuvant series, only 2D216 has been advanced to in vivo efficacy testing. While the analogue 2E151 exhibited greater potency in the in vitro MLR assay, no published in vivo immunization, reactogenicity, or challenge data exist for 2E151 or any other aminothiazole analogue [1]. In a lethal influenza A/H1N1 challenge model, a single intramuscular immunization with inactivated influenza virus adjuvanted with MPLA/2D216 resulted in significantly suppressed body weight loss and superior survival protection compared to MPLA alone (Figure 6C, [2]). Viral neutralization titers in MPLA/2D216-immunized mice were greater than those in mice receiving MPLA alone [2].

In vivo efficacy Influenza challenge Aminothiazole SAR

Application Scenarios for N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide (2D216) Based on Quantitative Differentiation Evidence


Vaccine Adjuvant Research Requiring High-Potency TLR4 Co-Adjuvant with Minimal Reactogenicity

Researchers developing prophylactic or therapeutic vaccines can utilize 2D216 in combination with MPLA to achieve antigen-specific IgG titers equivalent to the gold-standard AS01B adjuvant while avoiding the systemic inflammatory marker elevation associated with AS01B [1][2]. This combination is particularly suited for vaccines where reactogenicity concerns are paramount, such as pediatric, geriatric, or immunocompromised populations requiring multi-dose regimens.

Mechanistic Studies of Calcium-Mediated Innate-Adaptive Immune Crosstalk in Vaccination

2D216 serves as a selective chemical probe to dissect the role of calcium signaling in dendritic cell maturation and B cell activation without confounding direct PRR engagement. Its demonstrated cell-type selectivity—preferential activation of Ramos B cells and monocytes over Jurkat T cells—makes it a valuable tool for studies aimed at understanding how intracellular Ca2+ fluxes regulate antigen-presenting cell function and subsequent T cell priming [3].

In Vivo Influenza Vaccine Efficacy Models Requiring a Validated Co-Adjuvant for Survival Protection

2D216 is the only aminothiazole co-adjuvant with published in vivo influenza challenge data, showing that a single immunization with MPLA/2D216-adjuvanted inactivated influenza virus protects mice from lethal H1N1 challenge with suppressed body weight loss and elevated viral neutralization titers [1]. This makes 2D216 the compound of choice for laboratories seeking to reproduce or extend these findings in influenza or other respiratory virus challenge models.

Adjuvant Formulation Development Aiming to Reduce Manufacturing Complexity Versus Multi-Component Adjuvants

The ability of a simple two-component adjuvant (MPLA + 2D216) to match the immunogenicity of the complex, liposomal AS01B formulation demonstrates that 2D216 can simplify vaccine formulation while retaining benchmark efficacy [1]. Industrial vaccine formulation groups can leverage this simplification to reduce manufacturing steps, lower cost of goods, and improve batch-to-batch consistency in adjuvant preparation.

Quote Request

Request a Quote for N-(4-(2,5-dimethylphenyl)thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.